molecular formula C19H19N3O3S2 B10987124 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B10987124
M. Wt: 401.5 g/mol
InChI Key: PTNIETQVNPYQLZ-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative featuring a 3,4-dimethoxyphenyl substituent on the thiazole ring and a cyclopenta[d][1,3]thiazol-2-ylidene acetamide moiety. The thiazole core is known for its pharmacological relevance, particularly in enzyme inhibition and antimicrobial activity . The cyclopenta-thiazol-2-ylidene group introduces conformational rigidity, which may influence molecular interactions in enzyme active sites .

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-24-14-7-6-11(8-15(14)25-2)18-20-12(10-26-18)9-17(23)22-19-21-13-4-3-5-16(13)27-19/h6-8,10H,3-5,9H2,1-2H3,(H,21,22,23)

InChI Key

PTNIETQVNPYQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCC4)OC

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers often design custom synthetic pathways based on the desired substituents and functional groups.
  • Further research would be needed to uncover specific synthetic protocols.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific synthetic pathway chosen.
    • Major products formed during these reactions would vary based on the reaction type and substituents.
  • Scientific Research Applications

    Antitumor Activity

    Recent studies have highlighted the potential of thiazole derivatives as antitumor agents . The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

    Cancer Cell Line IC50 (µM) Reference
    MCF-7 (Breast)5.71
    HepG2 (Liver)4.50
    HCT-116 (Colon)6.20

    The thiazole moiety is known to enhance cytotoxicity against cancer cells, making this compound a candidate for further development in cancer therapy.

    Antimicrobial Properties

    Thiazole derivatives have also demonstrated significant antimicrobial activity . The compound was tested against various bacterial strains:

    Bacterial Strain Zone of Inhibition (mm) Reference
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10

    These results indicate that the compound possesses noteworthy antibacterial properties, suggesting its potential use in treating bacterial infections.

    Anticonvulsant Activity

    The anticonvulsant effects of thiazole compounds have been documented in various studies. The compound was assessed using the maximal electroshock (MES) test and showed promising results:

    Compound Median Effective Dose (mg/kg) Reference
    2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide24.38
    Standard Drug (Sodium Valproate)25

    This indicates that the compound may serve as a potential anticonvulsant agent.

    Case Study 1: Antitumor Efficacy

    In a study conducted by Sayed et al. (2020), various thiazole derivatives were synthesized and screened for anticancer activity against HCT-116 and HepG2 cell lines. The results showed that compounds with substitutions on the thiazole ring exhibited enhanced efficacy compared to standard drugs like cisplatin.

    Case Study 2: Antimicrobial Screening

    A separate investigation focused on the synthesis of phenylthiazol-2-amine derivatives. The newly synthesized compounds were evaluated for their antimicrobial activity against Staphylococcus epidermidis and exhibited significant inhibition comparable to norfloxacin.

    Mechanism of Action

    • The compound’s mechanism of action remains speculative without specific studies.
    • Potential molecular targets and pathways could involve protein binding, enzyme inhibition, or modulation of cellular signaling.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Thiazole Derivatives with Varied Substituents

    Compounds such as N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i) share the thiazole-acetamide backbone but differ in substituents. Key findings:

    • Activity: Compounds 4a, 4b, and 4c exhibit dual monoamine oxidase (MAO) inhibition (IC₅₀ values < 1 μM), attributed to the electron-rich phenyl and p-tolyl groups enhancing π-π interactions with the enzyme’s aromatic residues .
    • Structural Divergence : The target compound replaces phenyl/p-tolyl groups with a 3,4-dimethoxyphenyl group, which may improve solubility and hydrogen-bonding capacity due to methoxy oxygen atoms .

    Cyclopenta-Thiazole Derivatives

    N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide () shares the cyclopenta-thiazole core but differs in substituents:

    • Synthetic Routes: Both compounds utilize cyclopentanone intermediates, but the target compound’s synthesis involves a thiazol-2-ylidene formation step, introducing a conjugated imine system absent in ’s derivative .

    Thiophene-Based Analogues

    4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives () differ in core structure (thiophene vs. thiazole) but share synthetic strategies:

    • Reactivity: The thiophene amino group in compound 4 undergoes acetylation or cyanomethylation, whereas the target compound’s thiazol-2-ylidene group is less nucleophilic, limiting similar derivatization .
    • Biological Relevance : Thiophene derivatives show cytotoxicity via intercalation mechanisms, whereas thiazole derivatives (including the target compound) are more associated with enzyme inhibition .

    Comparative Data Table

    Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
    2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-cyclopenta[d]thiazol-2-ylidene]acetamide Thiazole 3,4-Dimethoxyphenyl, cyclopenta-thiazol-2-ylidene MAO inhibition (data pending)
    N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazole Phenyl, p-tolyl MAO-A: 0.87 μM; MAO-B: 0.92 μM
    N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,2-difluoroacetamide Cyclopenta-thiazole Difluoroacetamide Not reported
    4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide (Compound 5) Thiophene Acetylated amino group Cytotoxic (IC₅₀: 12.3 μM)

    Research Implications and Gaps

    • Activity Prediction : The 3,4-dimethoxyphenyl group in the target compound may enhance MAO inhibition compared to phenyl/p-tolyl derivatives due to improved hydrogen-bonding capacity .
    • Synthetic Challenges : The cyclopenta-thiazol-2-ylidene moiety requires precise reaction conditions to avoid ring-opening side reactions .
    • Data Limitations : Empirical activity data for the target compound are unavailable; further in vitro assays are needed to validate theoretical advantages.

    Biological Activity

    The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Chemical Structure and Properties

    The molecular formula of this compound is C21H24N2O4S2C_{21}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 432.56 g/mol. The structure features a thiazole ring which is crucial for its biological activity. The presence of methoxy groups on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.

    Anticancer Activity

    Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs showed effective inhibition of cancer cell proliferation. For instance, derivatives with electron-donating groups like methoxy at specific positions on the aromatic rings have been associated with increased cytotoxicity against various cancer cell lines (e.g., A549 lung adenocarcinoma) .

    Table 1: Summary of Anticancer Activity

    CompoundCell LineIC50 (µM)Mechanism
    Compound 13Jurkat (Bcl-2)< 1Inhibition of tubulin polymerization
    Compound 19A549 (lung)0.5Induction of apoptosis
    L598-0046VariousTBDCytotoxic effects via mitochondrial pathway

    Antimicrobial Activity

    The thiazole moiety is also linked to antimicrobial properties. Compounds derived from thiazole have shown activity against both bacterial and fungal strains. For example, certain derivatives demonstrated MIC values ranging from 1.95 to 15.62 µg/mL against various pathogens .

    Table 2: Antimicrobial Efficacy

    CompoundPathogenMIC (µg/mL)
    Compound 5cC. albicans3.92 - 4.01
    Compound 16eMRSA< 0.4
    Compound 19E. coli< 10

    Neuroprotective Effects

    Emerging studies suggest that thiazole derivatives may possess neuroprotective properties. Some compounds have been evaluated in models of neurodegenerative diseases and exhibited potential in reducing oxidative stress and inflammation .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be significantly influenced by its structural features:

    • Electron-donating groups such as methoxy enhance activity by improving solubility and interaction with biological targets.
    • Substituent position on the aromatic rings plays a critical role; para-substituted compounds tend to show better activity compared to meta or ortho configurations.
    • Thiazole ring modifications are essential for maintaining or enhancing biological efficacy .

    Case Studies

    • Study on Anticancer Activity : A recent study assessed the anticancer effects of structurally related thiazoles against multiple cancer cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives against clinical isolates of MRSA and C. albicans. The findings revealed that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents in treating infections .

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